molecular formula C13H19N3O3S2 B4284494 1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide

1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide

Cat. No. B4284494
M. Wt: 329.4 g/mol
InChI Key: FHHPDHRJGGNQJR-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazide derivative that exhibits a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide involves the inhibition of multiple signaling pathways. The compound targets the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the MAPK/ERK pathway, which is involved in cell growth and differentiation. In addition, the compound inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide have been extensively studied in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in macrophages. In animal studies, the compound has been shown to inhibit tumor growth and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide in lab experiments is its wide range of biological activities. The compound exhibits anti-tumor, anti-inflammatory, and anti-microbial properties, making it a versatile tool for studying various biological processes. Another advantage is the availability of the compound, as it can be easily synthesized in the lab.
One of the limitations of using 1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide in lab experiments is its potential toxicity. The compound has been shown to induce cell death in cancer cells, but it may also affect normal cells. Therefore, careful dose optimization and toxicity testing are necessary before using the compound in vivo.

Future Directions

There are several future directions for research on 1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide. One direction is to further elucidate the molecular mechanism of action of the compound, particularly its effects on signaling pathways involved in cancer and inflammation. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Finally, future research could focus on developing novel derivatives of the compound with improved pharmacological properties and reduced toxicity.

Scientific Research Applications

1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
In addition to its anti-tumor properties, 1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide also exhibits anti-inflammatory and anti-microbial activities. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The compound also exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

properties

IUPAC Name

1-ethylsulfonyl-N-[(E)-thiophen-2-ylmethylideneamino]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-2-21(18,19)16-7-3-5-11(10-16)13(17)15-14-9-12-6-4-8-20-12/h4,6,8-9,11H,2-3,5,7,10H2,1H3,(H,15,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHPDHRJGGNQJR-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide
Reactant of Route 3
1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide
Reactant of Route 4
1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide
Reactant of Route 5
1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide
Reactant of Route 6
Reactant of Route 6
1-(ethylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.